

Dibutyl Disulfide: Application Notes for the Food and Fragrance Industries

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutyl disulfide*

Cat. No.: *B1199301*

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Introduction

Dibutyl disulfide (CAS 629-45-8) is a volatile organosulfur compound that plays a significant role as a flavoring agent in the food industry and as a fragrance component in various consumer products.^[1] Its characteristic sulfurous, alliaceous (onion/garlic-like), and slightly green aroma profile makes it a valuable ingredient for creating savory and vegetable-like notes.^[2] This document provides detailed application notes, experimental protocols, and relevant data for the use of **dibutyl disulfide** in research and development.

Regulatory Status

Dibutyl disulfide is listed by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring substance.^{[3][4][5][6]}

FEMA Number: 4577^{[3][4][6]}

Sensory Properties and Applications

Dibutyl disulfide is characterized by a potent and diffusive sulfurous odor. Its flavor profile is described as green, vegetative, and alliaceous, reminiscent of onion and garlic.^[2] Due to its high odor strength, it is typically used at very low concentrations.

In the Food Industry

Dibutyl disulfide is primarily used in savory flavor formulations to impart or enhance onion, garlic, and cooked meat notes. Its natural occurrence in cooked beef, cabbage, and some mushrooms underscores its importance in creating authentic savory profiles.^[2] It is particularly effective in processed foods such as soups, sauces, gravies, and snack seasonings. The typical usage levels for the related compound, dibutyl sulfide, in various food categories are presented in Table 1. While specific data for **dibutyl disulfide** is limited, these values provide a useful starting point for formulation.

In the Fragrance Industry

In fragrances, **dibutyl disulfide** can be used to introduce unique green and savory nuances. It can add complexity to certain floral and herbal compositions, providing a natural and vegetative character.^[2]

Quantitative Data

A summary of the key quantitative data for **dibutyl disulfide** and the related dibutyl sulfide is provided in Table 1 and Table 2 for easy comparison and reference.

Table 1: Physicochemical and Regulatory Information for **Dibutyl Disulfide**

Property	Value	Reference(s)
Chemical Name	Dibutyl disulfide	[6]
CAS Number	629-45-8	[6]
Molecular Formula	C ₈ H ₁₈ S ₂	[6]
Molecular Weight	178.36 g/mol	
Appearance	Colorless to pale yellow liquid	[7]
Boiling Point	229-233 °C	
Density	0.938 g/mL at 25 °C	
Flash Point	93 °C (199.4 °F)	
Solubility	Insoluble in water, soluble in alcohol	[7]
FEMA Number	4577	[3][4][6]

Table 2: Sensory Threshold and Typical Use Levels

Parameter	Value	Reference(s)
Odor Recognition Threshold (for Dibutyl Sulfide)	0.88 ppb (in water)	[8]
Typical Use Level in Soft Confection and Bakery	0.6 ppm (for Dibutyl Sulfide)	[2]
Typical Use Level in Desserts, Beverages, and Frozen Dairy	0.4 ppm (for Dibutyl Sulfide)	[2]

Experimental Protocols

Synthesis of Dibutyl Disulfide (Laboratory Scale)

This protocol describes a common method for the synthesis of symmetrical disulfides from the corresponding alkyl halide.

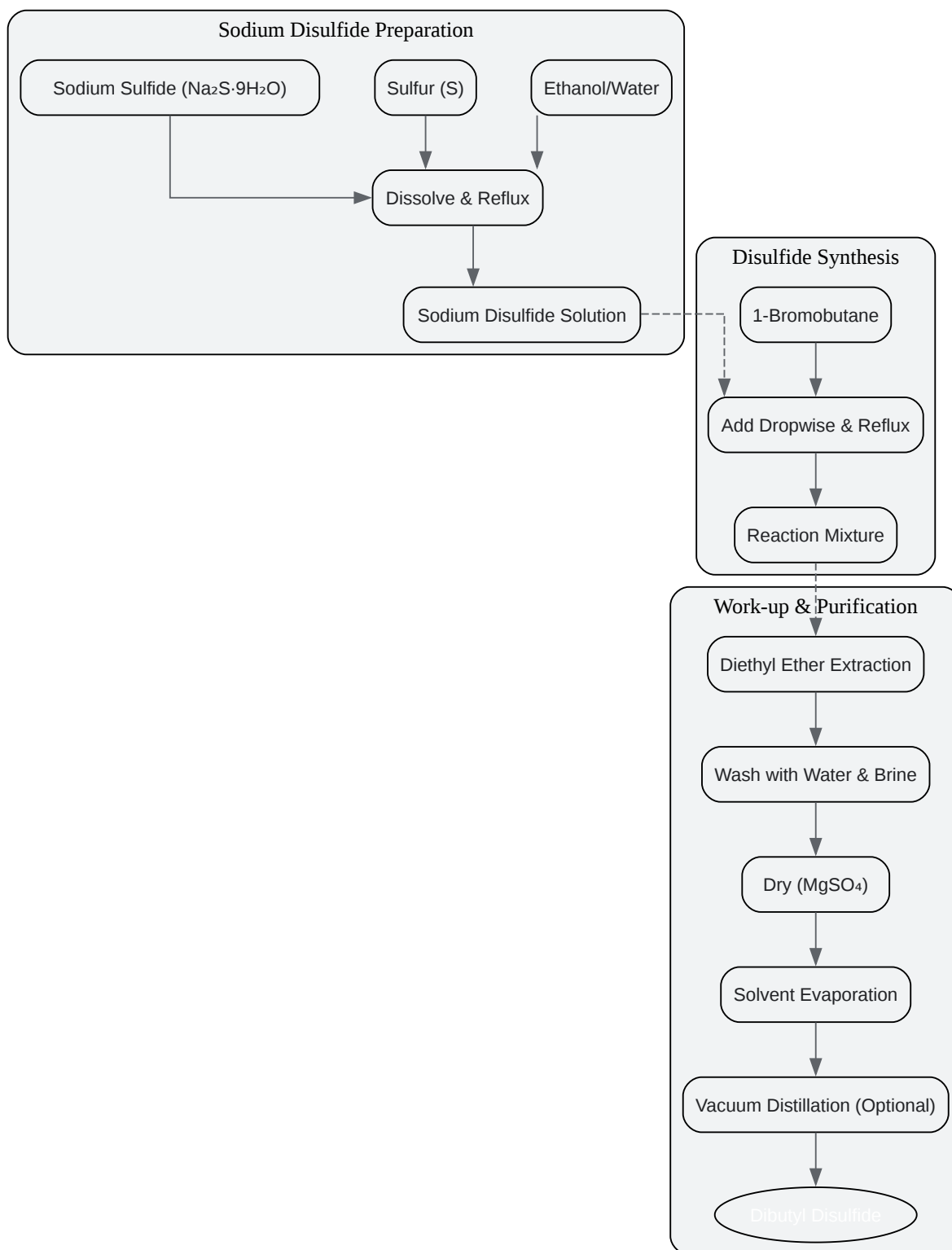
Materials:

- 1-Bromobutane
- Sodium sulfide nonahydrate ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$)
- Elemental sulfur (S)
- Ethanol
- Deionized water
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser and magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of Sodium Disulfide Solution: In the round-bottom flask, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.
- Add elemental sulfur to the solution and heat the mixture to reflux with vigorous stirring until the sulfur is completely dissolved, forming a clear, reddish-brown solution of sodium disulfide.
- Reaction with 1-Bromobutane: Cool the sodium disulfide solution slightly and add 1-bromobutane dropwise from the dropping funnel while maintaining a gentle reflux.
- After the addition is complete, continue to heat the reaction mixture under reflux with stirring for 2-3 hours.

- Work-up and Purification:
 - Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
 - Extract the aqueous layer three times with diethyl ether.
 - Combine the organic extracts and wash them sequentially with deionized water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to obtain crude **dibutyl disulfide**.
- Purification (Optional): The crude product can be further purified by vacuum distillation.



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Caption: Workflow for the laboratory synthesis of **dibutyl disulfide**.

Quality Control: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of **dibutyl disulfide** in a flavor concentrate.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
- Injector: Split/Splitless
- Carrier Gas: Helium

GC-MS Parameters:

Parameter	Value
Inlet Temperature	250 °C
Injection Volume	1 µL
Split Ratio	50:1
Carrier Gas Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	Initial: 50 °C, hold for 2 min Ramp 1: 10 °C/min to 150 °C Ramp 2: 20 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp.	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 40-400

Sample Preparation:

- Prepare a 1% solution of the **dibutyl disulfide** flavor concentrate in a suitable solvent (e.g., ethanol or dichloromethane).
- Vortex the solution to ensure homogeneity.
- Inject 1 μL of the solution into the GC-MS system.

Data Analysis:

- Identify the **dibutyl disulfide** peak based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion peak (m/z 178) and fragmentation pattern.
- Quantify the purity of the sample by comparing the peak area of **dibutyl disulfide** to the total peak area of all components in the chromatogram.



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Caption: Workflow for GC-MS analysis of **dibutyl disulfide**.

Sensory Evaluation Protocol: Triangle Test

This protocol is designed to determine if a perceptible difference exists between two samples, for example, a food product with and without added **dibutyl disulfide**.

Materials:

- Two sample variations (A: control, B: with added **dibutyl disulfide**)
- Identical, odor-free sample containers
- Random three-digit codes
- Water and unsalted crackers for palate cleansing

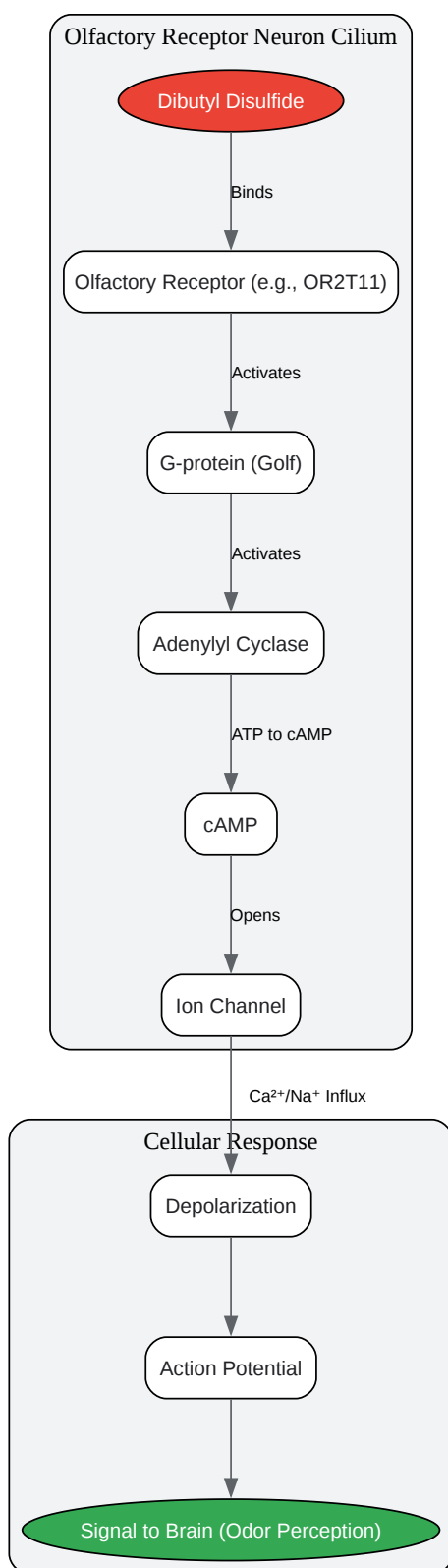
- Sensory panel of at least 20-30 trained or consumer panelists
- Isolated, well-ventilated sensory booths

Procedure:

- Sample Preparation: Prepare the control sample (A) and the test sample (B) with the desired concentration of **dibutyl disulfide**. Ensure both samples are at the same temperature.
- Coding and Presentation: For each panelist, present three coded samples. Two samples will be identical (e.g., A, A, B or B, B, A), and one will be different. The order of presentation should be randomized for each panelist.
- Panelist Instructions: Instruct panelists to evaluate the samples from left to right. They should be asked to identify the sample that is different from the other two.
- Palate Cleansing: Panelists should rinse their mouths with water and eat a small piece of an unsalted cracker between sample sets.
- Data Collection: Record the number of correct responses.
- Data Analysis: Determine if a statistically significant difference exists between the samples using a binomial test or a chi-squared test with the appropriate statistical tables for triangle tests.

Signaling Pathway of Olfactory Perception

The perception of volatile sulfur compounds like **dibutyl disulfide** is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein coupled signaling cascade. While the specific receptor for **dibutyl disulfide** is not definitively identified, the general pathway for odorant perception is well-established. Furthermore, studies on other sulfur compounds suggest the involvement of metal ions, such as copper, in modulating the response of certain olfactory receptors. For instance, the human olfactory receptor OR2T11 has been shown to be involved in the perception of thiols, and its activation is dependent on the presence of copper ions.^{[9][10]}



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Caption: General signaling pathway for olfactory perception of odorants.

Stability and Interactions

Dibutyl disulfide, like other disulfide compounds, can undergo chemical reactions in a food matrix, particularly during processing and storage. It can interact with proteins through sulfhydryl-disulfide interchange reactions, which may lead to a decrease in the perceived aroma intensity and the formation of other volatile compounds, such as 1-butanethiol.[11] The stability of **dibutyl disulfide** can be influenced by factors such as pH, temperature, and the presence of other reactive components in the food system. Thermal degradation can also occur, potentially leading to the formation of other sulfur-containing compounds.[12] Further research is needed to fully elucidate the stability of **dibutyl disulfide** under various food processing conditions.

Conclusion

Dibutyl disulfide is a potent and versatile flavoring and fragrance ingredient that, when used judiciously, can significantly contribute to the development of complex and appealing savory and green aroma profiles. A thorough understanding of its sensory properties, regulatory status, and chemical behavior in different matrices is crucial for its effective application in product development. The protocols provided herein offer a foundation for researchers and scientists to explore the potential of this impactful aroma chemical.

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